Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Tert-butyl 1-formyl-3-azabicyclo[310]hexane-3-carboxylate is an organic compound with the molecular formula C11H17NO3 It is a cyclic compound that contains a tert-butyl group and a formyl group linked to a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of tert-butyl alcohol with formic acid and an acid catalyst. Another method involves the reaction of tert-butyl alcohol with an aldehyde and an acid catalyst. The acid catalysts used in these reactions can include sulfuric acid, hydrochloric acid, or nitric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 1-formyl-3-azabicyclo[31
Medicinal Chemistry: It has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is linked to cancer cell growth.
Organic Synthesis: It has been used as a catalyst in organic synthesis reactions, facilitating the formation of various chemical bonds.
Coordination Chemistry: It has been studied as a ligand in coordination chemistry, where it can form complexes with metal ions.
Mechanism of Action
The exact mechanism of action of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is not yet fully understood. it is believed that the formyl and tert-butyl groups on the molecule interact with the enzyme active site, leading to inhibition of its activity. The cyclic ring system may also play a role in its mechanism of action by interacting with the enzyme active site in a specific way.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate include:
- Tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
- Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
What sets tert-butyl 1-formyl-3-azabicyclo[310]hexane-3-carboxylate apart from these similar compounds is its specific combination of functional groups and its bicyclic ring system
Properties
IUPAC Name |
tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOENHGHDTSSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622903-52-9 | |
Record name | tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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